molecular formula C18H14N4O B12924691 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one CAS No. 61080-64-6

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one

Cat. No.: B12924691
CAS No.: 61080-64-6
M. Wt: 302.3 g/mol
InChI Key: JEBFWUXDBSAFHH-UHFFFAOYSA-N
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Description

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one is a purine derivative, which is a class of compounds known for their biological significance. Purines are essential components of nucleic acids, such as DNA and RNA, and play crucial roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and methylation steps. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may involve the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-viral activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, with mild stimulant effects.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

9-Methyl-2,8-diphenyl-1H-purin-6(9H)-one is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

61080-64-6

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

9-methyl-2,8-diphenyl-1H-purin-6-one

InChI

InChI=1S/C18H14N4O/c1-22-16(13-10-6-3-7-11-13)19-14-17(22)20-15(21-18(14)23)12-8-4-2-5-9-12/h2-11H,1H3,(H,20,21,23)

InChI Key

JEBFWUXDBSAFHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC(=N2)C3=CC=CC=C3)N=C1C4=CC=CC=C4

Origin of Product

United States

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